Dextrorphan tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048997 | |
| Record name | Dextrorphan tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-98-6 | |
| Record name | Dextrorphan tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrophan tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrorphan tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRORPHAN TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes: Dextrorphan can be synthesized from dextromethorphan via enzymatic or chemical processes.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While not widely produced industrially, it can be obtained through chemical synthesis.
Chemical Reactions Analysis
Reactions: Dextrorphan can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts are used.
Major Products: These reactions yield products such as hydroxylated derivatives and conjugates.
Scientific Research Applications
Pharmacological Applications
1.1 NMDA Receptor Antagonism
Dextrorphan tartrate exhibits significant activity as an NMDA receptor antagonist, which is crucial in modulating glutamate neurotoxicity. This action has implications for treating neurodegenerative conditions, such as Alzheimer's disease and traumatic brain injury, where excessive glutamate can lead to neuronal damage .
1.2 Cough Suppression
Traditionally, dextrorphan is recognized for its antitussive (cough suppressant) properties. It acts centrally to reduce the cough reflex, making it a valuable agent in treating cough associated with colds and other respiratory conditions .
1.3 Potential Neuroprotective Effects
Research indicates that dextrorphan may possess neuroprotective qualities due to its ability to mitigate excitotoxicity caused by excessive glutamate release. This property is being explored in the context of developing treatments for various neurological disorders .
Research and Development Applications
2.1 Drug Formulation Innovations
Recent advancements have focused on creating prodrugs of dextrorphan to enhance its therapeutic efficacy while minimizing abuse potential. These formulations utilize covalent conjugation with oxoacids and polyethylene glycols to control the release of active dextrorphan, thereby reducing risks associated with misuse .
2.2 Case Studies and Clinical Trials
Several studies have investigated the pharmacokinetics and safety profiles of this compound in various formulations:
- Study on Abuse Potential : A study demonstrated that conjugated forms of dextrorphan showed reduced abuse potential compared to unconjugated forms, suggesting a safer alternative for therapeutic use .
- Neuroprotective Analogs : Another research effort highlighted novel analogs of dextrorphan that exhibit improved safety profiles and neuroprotective effects, providing insights into future therapeutic strategies .
Toxicology and Forensic Applications
This compound is also utilized in toxicology for forensic analysis due to its psychoactive properties. It serves as a marker for substance abuse cases involving dextromethorphan, aiding in the identification of drug misuse patterns among populations .
Summary of Key Research Findings
Mechanism of Action
Targets: Dextrorphan interacts with NMDA receptors and sigma receptors.
Pathways: It modulates glutamatergic signaling and influences neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Below, we compare dextrorphan tartrate with its parent compound (dextromethorphan), structural analogs (levorphanol tartrate), and pharmacologically related NMDA antagonists.
This compound vs. Dextromethorphan
Key Findings :
- Dextrorphan’s NMDA antagonism is more potent than dextromethorphan’s, making it a candidate for neuroprotection studies .
- Unlike dextromethorphan, dextrorphan lacks antitussive activity, as its therapeutic window is narrower due to neuropsychiatric side effects .
This compound vs. Levorphanol Tartrate
Key Findings :
- Levorphanol’s dual opioid/NMDA activity provides analgesic synergy but increases toxicity risks, whereas dextrorphan’s NMDA selectivity reduces opioid-related side effects .
- Dextrorphan’s lack of respiratory depression in preclinical models highlights its safety advantage over levorphanol .
This compound vs. Other NMDA Antagonists (e.g., Ketamine)
Key Findings :
- Dextrorphan’s morphinan structure confers better blood-brain barrier penetration than ketamine but with reduced hallucinogenic liability .
Analytical Methods
Biological Activity
Dextrorphan tartrate is a prominent metabolite of dextromethorphan, a commonly used antitussive agent. This compound exhibits a range of biological activities, including neuropharmacological effects and interactions with various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Pharmacological Profile
Dextrorphan exhibits several pharmacological properties:
- Antitussive Activity : Similar to its parent compound, dextromethorphan, dextrorphan acts as an effective cough suppressant.
- Psychoactive Effects : Dextrorphan is known for its psychoactive properties, which can lead to abuse, particularly in formulations containing dextromethorphan .
- Receptor Interactions :
- NMDA Receptor Antagonism : Dextrorphan acts as an antagonist at the NMDA receptor with an inhibition constant (Ki) of 54 nM.
- Opioid Receptor Interaction : It also interacts with µ-opioid receptors (Ki = 420 nM), suggesting potential analgesic properties .
- Monoamine Transporter Inhibition : Dextrorphan inhibits norepinephrine and serotonin transporters (Ki = 340 nM and 401 nM respectively), which may contribute to its mood-altering effects .
Metabolism and Pharmacokinetics
The metabolism of dextrorphan is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Variability in CYP2D6 activity among individuals can significantly affect the pharmacokinetics of dextrorphan, leading to differences in efficacy and toxicity .
Table 1: Summary of Dextrorphan Metabolism
| Enzyme | Role in Metabolism | Implications |
|---|---|---|
| CYP2D6 | Primary metabolic pathway | Genetic polymorphisms affect metabolism |
| CYP3A4 | Minor pathway | May contribute to drug interactions |
Case Studies and Clinical Research
Several studies have explored the effects of dextrorphan in various contexts:
- Case Study on Abuse Potential : A study highlighted instances of recreational use of cough syrups containing dextromethorphan, emphasizing the psychoactive effects attributed to dextrorphan. This has raised concerns regarding its safety profile when used outside therapeutic contexts .
- Clinical Research on Neuroprotection : Research has indicated that dextrorphan may exhibit neuroprotective effects in models of neurodegeneration. For instance, it has been shown to reduce excitotoxicity in neuronal cultures, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Toxicological Considerations
Despite its therapeutic potential, dextrorphan's psychoactive effects necessitate caution. The compound's ability to induce dissociative states at high doses poses risks for misuse. Additionally, interactions with other CNS depressants can lead to enhanced sedation and respiratory depression .
Q & A
Q. How is Dextrorphan tartrate characterized in analytical research?
this compound is characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and ¹H nuclear magnetic resonance (HNMR) to confirm purity (>98%) and structural integrity. These methods validate its molecular formula (C₁₇H₂₃NO·C₄H₆O₆) and distinguish it from enantiomeric impurities like levorphanol . Analytical standards are critical for reproducibility in pharmacological studies.
Q. What methods are used to synthesize and purify this compound?
Synthesis involves repeated crystallization to eliminate enantiomeric contaminants, ensuring ≥98% purity. Chromatographic techniques, such as reverse-phase HPLC, are employed for purification. Deuterated analogs (e.g., Dextrorphan-d₃ tartrate) are synthesized for metabolic tracing in pharmacokinetic studies .
Q. What are the primary pharmacological mechanisms of this compound?
As a noncompetitive NMDA receptor antagonist, this compound inhibits excitatory amino acid (EAA)-induced neuronal responses and reduces Ca²⁺ influx (IC₅₀ = 200 ± 27 µM in synaptosomes). It demonstrates neuroprotective effects in focal brain ischemia models and anticonvulsant activity in rodents .
Advanced Research Questions
Q. How should researchers design experiments to evaluate neuroprotective effects in focal brain ischemia?
Use rat models with intravenous administration (4–6 mg/kg) to assess NMDA-induced excitation suppression. Measure outcomes via electrophysiological recordings and histological analysis of infarct volume. Include controls for NMDA receptor specificity and monitor adverse effects (e.g., hyperlocomotion) .
Q. How can contradictory data regarding opioid receptor binding affinities be resolved?
Contradictions arise from differences in species (e.g., guinea pig vs. human) and receptor subtypes (mu, delta, kappa). Employ competitive binding assays with purified enantiomers and account for interspecies CYP2D isoform variations (77–83% homology in rats) that influence metabolic activation .
Q. What methodological considerations are critical for validating RP-HPLC quantification of this compound?
Apply Quality-by-Design (QbD) principles using Box-Behnken experimental design to optimize mobile phase pH (2.5–3.5), column temperature (25–35°C), and flow rate (0.8–1.2 mL/min). Validate linearity (r² > 0.99), precision (CV < 10%), and robustness against degradation products .
Q. What strategies optimize pharmacokinetic studies across species?
Use deuterated internal standards (e.g., d₃-dextrorphan) to track metabolism. Monitor CYP2D-mediated O-demethylation activity, which varies between species. Interspecies differences in blood-brain barrier penetration and metabolite interference (e.g., dextromethorphan) require species-specific dosing protocols .
Q. How can discrepancies between in vitro IC₅₀ values and in vivo efficacy be addressed?
In vitro IC₅₀ (200 µM) may not account for bioavailability or blood-brain barrier permeability. Use microdialysis to measure brain extracellular concentrations in vivo. Adjust dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What protocols ensure long-term stability in experimental settings?
Store lyophilized this compound at -20°C in airtight containers, maintaining stability for ≥4 years. Periodically assess purity via HPLC and monitor for tartrate salt dissociation under humid conditions .
Q. How can neurotoxicity risks be mitigated during high-dose administration?
Conduct dose-escalation studies with continuous EEG monitoring in rodents to detect seizure thresholds. Pair behavioral assessments (e.g., rotarod tests) with histopathological analysis. Co-administer antioxidants (e.g., glutathione modulators) to counteract oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
